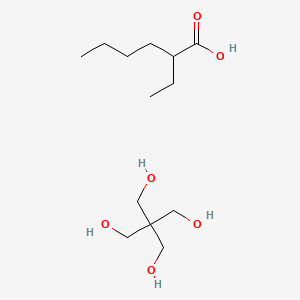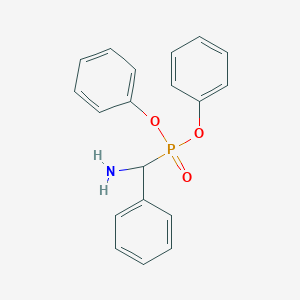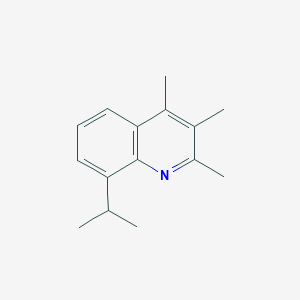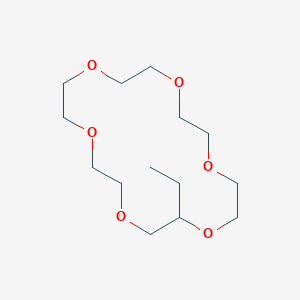
2-Ethylhexanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol (1/1) is a compound formed by the combination of 2-ethylhexanoic acid and 2,2-bis(hydroxymethyl)propane-1,3-diol. 2-Ethylhexanoic acid is a carboxylic acid widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents .
Vorbereitungsmethoden
The synthesis of 2,2-bis(hydroxymethyl)propane-1,3-diol typically involves the condensation of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C. The reaction mixture is then neutralized with acetic acid, and the excess formaldehyde is distilled off. The product is obtained by evaporating the mixture under vacuum, cooling, and filtering . Industrial production of 2-ethylhexanoic acid involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal and oxidized to yield the carboxylic acid .
Analyse Chemischer Reaktionen
2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group in 2-ethylhexanoic acid can be oxidized to form corresponding aldehydes or ketones.
Reduction: The hydroxyl groups in 2,2-bis(hydroxymethyl)propane-1,3-diol can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form esters or ethers. Common reagents used in these reactions include anhydrous ferrous sulfate for catalyzing the formation of diacetals from aldehydes and ketones. Major products formed from these reactions include esters, ethers, and diacetals.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a reactant in esterification and decarboxylative coupling reactions.
Biology: The compound’s derivatives are used in the synthesis of various biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: The compound is used in the production of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol involves its ability to form complexes with metal cations, which can act as catalysts in polymerization and oxidation reactions . The hydroxyl groups in 2,2-bis(hydroxymethyl)propane-1,3-diol can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol include:
Pentaerythritol: A polyol with four hydroxyl groups, used in the production of explosives, plastics, and paints.
Trimethylolpropane: Another polyol with three hydroxyl groups, used in the production of alkyd resins and coatings.
Neopentyl glycol: A diol used in the production of polyesters and plasticizers. The uniqueness of 2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol lies in its combination of a carboxylic acid and a polyol, providing a versatile substrate for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
84286-75-9 |
|---|---|
Molekularformel |
C13H28O6 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C5H12O4/c1-3-5-6-7(4-2)8(9)10;6-1-5(2-7,3-8)4-9/h7H,3-6H2,1-2H3,(H,9,10);6-9H,1-4H2 |
InChI-Schlüssel |
HVHARNWCHRYVII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.C(C(CO)(CO)CO)O |
Verwandte CAS-Nummern |
70913-83-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)




![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)

![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)




![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)
